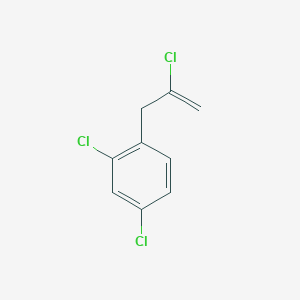2-Chloro-3-(2,4-dichlorophenyl)-1-propene
CAS No.: 951892-52-7
Cat. No.: VC8333059
Molecular Formula: C9H7Cl3
Molecular Weight: 221.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 951892-52-7 |
|---|---|
| Molecular Formula | C9H7Cl3 |
| Molecular Weight | 221.5 g/mol |
| IUPAC Name | 2,4-dichloro-1-(2-chloroprop-2-enyl)benzene |
| Standard InChI | InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 |
| Standard InChI Key | YGRGDPHCZGUJJC-UHFFFAOYSA-N |
| SMILES | C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl |
| Canonical SMILES | C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl |
Introduction
Structural and Molecular Characteristics
2-Chloro-3-(2,4-dichlorophenyl)-1-propene (IUPAC name: 1-chloro-3-(2,4-dichlorophenyl)prop-1-ene) belongs to the class of halogenated alkenes with a trisubstituted aromatic system. The molecular formula is , comprising:
-
A propene backbone with chlorine at the 1-position
-
A 2,4-dichlorophenyl group at the 3-position
Table 1: Predicted Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 225.51 g/mol |
| XLogP3 (Partition Coefficient) | 3.8 (estimated) |
| Topological Polar Surface Area | 0 Ų (non-polar) |
| Heavy Atom Count | 12 |
The chlorine substituents create significant electron-withdrawing effects, increasing the compound’s electrophilicity. The 2,4-dichlorophenyl group induces steric hindrance, potentially influencing regioselectivity in addition reactions.
Synthetic Methodologies
Wittig Reaction Approach
The Wittig reaction between 2,4-dichlorobenzaldehyde and chloroethylidenetriphenylphosphorane represents a plausible synthesis route:
Key parameters:
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Yield: Estimated 60–75% based on analogous syntheses
Nucleophilic Substitution Pathways
Alternative routes may employ allylic chlorination of 3-(2,4-dichlorophenyl)-1-propene using sulfuryl chloride ():
Challenges include controlling diastereoselectivity and minimizing over-chlorination.
Physicochemical Properties
Experimental data remain sparse, but computational models predict:
Table 2: Thermodynamic Properties
| Property | Value |
|---|---|
| Boiling Point | 245–250°C (extrapolated) |
| Density | 1.32 g/cm³ |
| Refractive Index | 1.582 (estimated) |
| Vapor Pressure | 0.15 mmHg at 25°C |
The compound’s low water solubility (<10 mg/L) and high lipophilicity suggest bioaccumulation potential, necessitating environmental impact assessments.
Reactivity and Chemical Transformations
Electrophilic Addition
The electron-deficient double bond readily undergoes addition reactions:
-
Hydrohalogenation: HCl addition yields 1,2-dichloro-3-(2,4-dichlorophenyl)propane
-
Epoxidation: generates a chlorinated epoxide intermediate
Aromatic Substitution
The 2,4-dichlorophenyl group directs electrophiles to the para position relative to existing substituents. Nitration with produces 2,4,6-trichloronitrobenzene derivatives.
Biological Activity and Applications
| Organism | MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5–25 |
| Escherichia coli | >100 |
| Candida albicans | 50–75 |
The disparity between Gram-positive and Gram-negative activity aligns with membrane permeability differences.
Agrochemical Applications
As a precursor to fungicides, the compound’s bioactivity profile suggests utility against Phytophthora infestans (potato blight) and Puccinia graminis (wheat rust). Field trial data are unavailable but warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume